N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(13-4-2-8-19-13)15-9-10-5-6-12(18-10)11-3-1-7-17-11/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAJSBCFSOWLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources to form thiophenes . The bifuran moiety can be introduced through a coupling reaction, such as a Suzuki cross-coupling reaction, where a bifuran boronic acid is reacted with a halogenated thiophene .
Industrial Production Methods
Industrial production of such compounds often involves scalable synthetic routes that use readily available starting materials and efficient catalytic systems. Microwave-assisted synthesis has been explored for the rapid and efficient production of furan and thiophene derivatives . This method can significantly reduce reaction times and improve yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bifuran and thiophene rings can engage in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The bifuran-methyl group in the target compound enhances conjugation compared to nitro or phenyl substituents in analogues, influencing electronic properties like polarizability (645.71 a.u. vs. 595–677 a.u. in DPTM series) .
- Synthetic Efficiency : Yields for the target compound (80–85%) are comparable to nitrothiophene derivatives (42–99%) but require more complex coupling steps than simpler amides like N-(2-nitrophenyl)thiophene-2-carboxamide .
Physicochemical and Electronic Properties
Table 2: Electronic and Physical Properties
Key Observations :
- Polarizability : The target compound’s polarizability (645.71 a.u.) is intermediate among bifuran derivatives, with DPTM-5 achieving higher values (677.51 a.u.) due to extended conjugation .
- Thermal Stability : Melting points vary widely; nitro-substituted derivatives (e.g., 397°C for N-(2-nitrophenyl)thiophene-2-carboxamide) exhibit higher thermal stability than the target compound .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.
Structural Characteristics
The compound features a bifuran moiety linked to a thiophene-2-carboxamide structure. The bifuran component contributes to enhanced stability and reactivity compared to simpler furan derivatives, allowing for complex interactions with biological targets. The molecular formula is with a CAS number of 2034436-27-4.
This compound exhibits various biological activities primarily through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as Pantothenate Kinase (PanK) and CTP synthetase (PyrG). These enzymes are crucial for RNA, DNA, and lipid biosynthesis.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can mitigate oxidative stress in biological systems.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Compound | Activity Type | Tested Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| This compound | Antimicrobial | E. coli | 50 | |
| This compound | Antimicrobial | S. aureus | 40 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using various cell lines. Its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages has been documented:
| Compound | Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | Anti-inflammatory | RAW 264.7 | 28.0 | |
| Quercetin (Positive Control) | Anti-inflammatory | RAW 264.7 | 16.3 |
Case Studies
- Synthesis and Characterization : A study focused on synthesizing this compound and characterizing its structure using X-ray crystallography. The synthesized compound demonstrated significant antimicrobial activity against several strains of bacteria .
- In Vivo Studies : Another study explored the in vivo efficacy of this compound in animal models of inflammation. Results indicated a reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic: What are the common synthetic routes for preparing N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide?
The synthesis typically involves multi-step organic reactions, such as amide coupling between a thiophene-2-carbonyl chloride derivative and a bifuran-substituted amine. For example:
- Step 1 : Preparation of the bifuran-methylamine intermediate via reductive amination or nucleophilic substitution.
- Step 2 : Activation of the thiophene-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
- Step 3 : Coupling the acyl chloride with the bifuran-methylamine under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane or acetonitrile) .
- Purification : Recrystallization or column chromatography is often employed to isolate the product .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency by enhancing heat transfer (e.g., 30–60 minutes at 100–150°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while greener solvents (e.g., ethyl acetate) reduce environmental impact .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts improve regioselectivity .
- High-throughput experimentation : Automated platforms test diverse conditions (temperature, stoichiometry) to identify optimal parameters .
Basic: What spectroscopic techniques confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify connectivity of the bifuran, thiophene, and amide moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
Advanced: How does the compound's 3D conformation influence biological activity?
- X-ray crystallography : Reveals dihedral angles between aromatic rings (e.g., bifuran-thiophene angle ~8–15°), which affect steric interactions with target proteins .
- Molecular dynamics simulations : Predict conformational flexibility in solution and binding pocket compatibility .
- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., halogenation) alters lipophilicity and hydrogen-bonding capacity, impacting potency .
Basic: What biological activities are reported for this compound and analogs?
- Anticancer activity : Inhibits tumor cell proliferation via COX-2 suppression or apoptosis induction .
- Antimicrobial effects : Disrupts bacterial membrane integrity or enzyme function (e.g., dihydrofolate reductase) .
- Anti-inflammatory action : Blocks pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
Advanced: How to resolve contradictions in reported biological activities of analogs?
- Comparative SAR analysis : Evaluate substituent effects (e.g., trifluoromethyl vs. chlorine) on target selectivity .
- Assay standardization : Control variables like cell line viability, incubation time, and solvent (DMSO concentration ≤0.1%) .
- Target validation : Use CRISPR knockouts or competitive binding assays to confirm mechanism .
Basic: Which structural features drive chemical reactivity?
- Bifuran-thiophene core : Enables π-π stacking and charge-transfer interactions .
- Amide linkage : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Methylene spacer : Enhances conformational flexibility for optimal target binding .
Advanced: How to predict target interactions using computational methods?
- Molecular docking : Software like AutoDock Vina models binding poses in protein pockets (e.g., COX-2 or kinase domains) .
- Pharmacophore mapping : Identifies critical interaction points (e.g., hydrogen bond donors/acceptors) .
- MD simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns) .
Basic: What purification methods are effective for this compound?
- Recrystallization : Use ethanol/water mixtures to remove impurities .
- Flash chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) .
- HPLC : Reverse-phase C18 columns for high-purity isolation .
Advanced: What challenges arise in scaling synthesis for preclinical studies?
- Continuous flow chemistry : Improves scalability and reduces batch variability .
- Catalyst recycling : Immobilized catalysts (e.g., polymer-supported Pd) enhance cost-efficiency .
- Byproduct management : Optimize workup steps to remove toxic residues (e.g., heavy metals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
